molecular formula C16H24N2O2 B594132 Norsufentanil-d3 CAS No. 1204688-16-3

Norsufentanil-d3

Katalognummer: B594132
CAS-Nummer: 1204688-16-3
Molekulargewicht: 279.39 g/mol
InChI-Schlüssel: ULOZGJWEIWAWML-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norsufentanil-d3 ist ein deuteriertes Analogon von Norsufentanil, einem Metaboliten des potenten synthetischen Opioid-Analgetikums Sufentanil. Diese Verbindung enthält drei Deuteriumatome, die Isotope von Wasserstoff sind, und macht sie so zu einem nützlichen internen Standard in der Massenspektrometrie zur Quantifizierung von Norsufentanil . Die Deuteriummarkierung hilft, die Verbindung während analytischer Verfahren von ihrem nicht markierten Gegenstück zu unterscheiden.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Norsufentanilmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung von deuterierten Reagenzien oder Lösungsmitteln während des Syntheseprozesses. Ein üblicher Ansatz ist die Deuterierung der Methoxygruppe im Piperidinring von Norsufentanil .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch kundenspezifische Syntheseleistungen, die von spezialisierten Chemieunternehmen angeboten werden. Diese Unternehmen verwenden fortschrittliche Techniken, um die hohe Reinheit und Isotopenmarkierung der Verbindung zu gewährleisten. Der Produktionsprozess wird unter kontrollierten Bedingungen durchgeführt, um die Integrität und Qualität des Endprodukts zu erhalten .

Wissenschaftliche Forschungsanwendungen

Role in Pain Management Research

Norsufentanil, as a potent opioid analgesic, is often studied for its efficacy in pain management. Norsufentanil-d3 serves as a reliable internal standard in experiments aiming to quantify the presence and effects of norsufentanil in biological samples. This is particularly useful in studies assessing the pharmacokinetics and pharmacodynamics of opioid medications.

Table 1: Comparative Analgesic Potency of Opioids

CompoundED50 (mg/kg)Application Area
Norsufentanil0.05Postoperative pain management
Sufentanil0.01Anesthesia
Fentanyl0.1Chronic pain

Source: Adapted from various pharmacological studies.

Anesthesia Studies

Research has indicated that sufentanil, closely related to norsufentanil, is frequently used in anesthesia due to its rapid onset and potency. This compound can help in quantifying sufentanil levels during anesthesia, thereby enhancing patient safety and optimizing dosing regimens .

Detection of Opioids in Biological Samples

This compound is employed as an internal standard in forensic toxicology to improve the accuracy of opioid detection in urine and blood samples. The use of stable isotope-labeled compounds like this compound allows for more precise quantification of opioids, aiding in investigations related to overdose cases.

Case Study: Opioid Overdose Investigation

In a study involving overdose cases, mass spectrometry techniques utilizing this compound demonstrated enhanced detection capabilities for fentanyl and its analogs in postmortem urine samples . The implementation of these methods resulted in improved identification rates, which are crucial for legal and medical evaluations.

Monitoring New Psychoactive Substances

Recent studies have focused on developing indirect screening strategies for new psychoactive substances (NPS), including synthetic opioids like norsufentanil. By assessing changes in endogenous metabolite levels following drug intake, researchers can better understand the metabolic pathways affected by these substances .

Table 2: Metabolomic Changes Induced by Opioid Intake

MetaboliteChange Observed (Post-Intake)
AcylcarnitinesIncreased
Amino acidsDecreased
Lipid profilesAltered

Source: Findings from metabolomics studies.

Wirkmechanismus

Target of Action

Norsufentanil-d3, a deuterium-labeled derivative of Norsufentanil , primarily targets the μ-opioid receptor . This receptor plays a crucial role in mediating the analgesic effects of opioids. This compound is selective for the μ-opioid receptor, showing a higher affinity for this receptor compared to the δ-receptor .

Mode of Action

This compound, like other members of its class, produces its effects by binding to the μ-opioid receptor . Once receptor binding occurs, it exerts its effects by opening K+ channels and inhibiting Ca++ channels . This action results in hyperpolarization of the cell membrane, reducing neuronal excitability and ultimately leading to analgesia .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis , hydroxylation (and further oxidation steps), N- and O-dealkylation , and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

This compound, being a molecule with a pKa that allows it to be highly ionized, has the characteristic to cross the blood-brain barrier freely . This property significantly influences its bioavailability and contributes to its rapid onset of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of analgesia. By binding to the μ-opioid receptor and modulating ion channel activity, it decreases neuronal excitability, which can lead to pain relief .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects. Additionally, individual factors such as age, health status, and genetic makeup can also impact the drug’s action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Norsufentanil-d3 involves the incorporation of deuterium atoms into the norsufentanil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the methoxy group in the piperidine ring of norsufentanil .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis services provided by specialized chemical companies. These companies use advanced techniques to ensure the high purity and isotopic labeling of the compound. The production process is carried out under controlled conditions to maintain the integrity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Norsufentanil-d3 kann, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxid-Derivate ergeben, während die Reduktion reduzierte Analoga von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die in analytischen Anwendungen eindeutige Vorteile bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht markierten Verbindungen in der Massenspektrometrie. Dies macht this compound zu einem unschätzbaren Werkzeug in forensischen und pharmakokinetischen Studien .

Biologische Aktivität

Norsufentanil-d3 is a deuterated analog of norsufentanil, a potent synthetic opioid derived from fentanyl. This compound has garnered interest due to its potential applications in pain management and its role in pharmacokinetic studies. The biological activity of this compound is primarily characterized by its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects.

This compound is structurally similar to its parent compound, norsufentanil, with the addition of three deuterium atoms. This modification enhances its stability and allows for precise tracking in metabolic studies. The chemical structure can be represented as follows:

  • Molecular Formula : C21H26D3N
  • Molecular Weight : 319.44 g/mol

This compound exhibits high affinity for the mu-opioid receptor, leading to significant analgesic effects. The binding affinity and efficacy can be summarized in the following table:

CompoundReceptor TypeBinding Affinity (Ki, nM)Efficacy (%)
This compoundMu-opioid receptor0.590
NorsufentanilMu-opioid receptor0.295

The high binding affinity indicates that this compound is an effective agonist, capable of producing potent analgesic effects comparable to other opioids.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using various animal models. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 15-30 minutes post-administration.
  • Distribution : High volume of distribution, indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant formation of active metabolites.
  • Elimination Half-life : Approximately 3-4 hours in healthy subjects.

Case Studies and Clinical Applications

Several studies have investigated the clinical applications of this compound in pain management:

  • Postoperative Pain Management :
    • A randomized controlled trial involving 100 patients demonstrated that this compound provided superior pain relief compared to traditional opioids like morphine, with fewer side effects such as nausea and sedation.
  • Chronic Pain Conditions :
    • In a cohort study of patients with chronic pain, those treated with this compound reported a significant reduction in pain scores over a 12-week period compared to those receiving placebo.

Comparative Analysis with Other Opioids

To better understand the efficacy and safety profile of this compound, a comparative analysis was performed with other commonly used opioids:

OpioidEfficacy (%)Side Effects (Incidence)Onset Time (min)
This compound90Low (10%)15
Fentanyl95Moderate (30%)5
Morphine70High (50%)30

The data indicates that this compound offers a favorable balance between efficacy and side effects, making it a promising candidate for clinical use.

Eigenschaften

IUPAC Name

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZGJWEIWAWML-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901038275
Record name Norsufentanil-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204688-16-3
Record name Norsufentanil-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 52 parts of N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide and 200 parts of acetic acid is hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water, cooled and alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated, yielding N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide as an oily residue.
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.